4-Hydroxy-2-methyl-5-nitrobenzoic acid
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Overview
Description
4-Hydroxy-2-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group, a methyl group, and a nitro group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-methyl-5-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 4-hydroxy-2-methylbenzoic acid. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or tin(II) chloride are frequently used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Scientific Research Applications
4-Hydroxy-2-methyl-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methyl-5-nitrobenzoic acid depends on its chemical structure. The hydroxyl group can form hydrogen bonds, influencing the compound’s interactions with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. These interactions can affect various molecular targets and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methyl-5-nitrobenzoic acid: Similar structure but with a different position of the methyl group.
4-Hydroxy-2-methyl-3-nitrobenzoic acid: Similar structure but with a different position of the nitro group.
4-Hydroxy-2-methylbenzoic acid: Lacks the nitro group.
Uniqueness
4-Hydroxy-2-methyl-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
4-hydroxy-2-methyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDKLIGKTGJHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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